molecular formula C6H3Cl3OS B14166848 Ethanone, 1-(2,4,5-trichloro3-thienyl)- CAS No. 89284-87-7

Ethanone, 1-(2,4,5-trichloro3-thienyl)-

Cat. No.: B14166848
CAS No.: 89284-87-7
M. Wt: 229.5 g/mol
InChI Key: IAIAHQFUCALRGH-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4,5-trichloro-3-thienyl)-, is a halogenated acetophenone analog where the aromatic phenyl group is replaced by a thiophene (thienyl) ring. The compound features a trichloro substitution pattern at the 2, 4, and 5 positions of the thienyl moiety, with the ethanone (acetyl) group attached at the 3-position.

  • Core scaffold: Thienyl (sulfur-containing heterocycle) vs. phenyl or other heterocycles.
  • Substituents: Three chlorine atoms enhance electronegativity and lipophilicity compared to non-halogenated analogs.

Key structural analogs, such as 1-(2,4,5-trichlorophenyl)ethanone (CAS 13061-28-4), share similar trichloro substitution but differ in the aromatic scaffold (phenyl vs. thienyl) .

Properties

CAS No.

89284-87-7

Molecular Formula

C6H3Cl3OS

Molecular Weight

229.5 g/mol

IUPAC Name

1-(2,4,5-trichlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H3Cl3OS/c1-2(10)3-4(7)6(9)11-5(3)8/h1H3

InChI Key

IAIAHQFUCALRGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Thienylethanone Precursors

Chlorination of pre-formed thienylethanone derivatives represents a straightforward route to introduce chlorine substituents at specific positions on the thiophene ring. This method requires precise control over reaction conditions to achieve regioselectivity.

Halogenation Using Ionic Liquid Catalysts

Friedel-Crafts acylation enables direct introduction of acetyl groups to aromatic systems. However, the electron-withdrawing nature of chlorine substituents on thiophenes can deactivate the ring, necessitating vigorous conditions.

Acylation with Acetyl Chloride and Lewis Acids

In a modified Friedel-Crafts approach, 2,4,5-trichlorothiophene reacts with acetyl chloride in the presence of AlCl₃ or FeCl₃. A patent describes the use of triethylamine as an acid scavenger during the acylation of ethyl 2-chloro-6-fluorobenzimidate with 3,4,5-trichloro-2-thienoyl chloride, yielding triazole products. Adapting this method, the thienoyl chloride intermediate could be coupled with acetylating agents to form the target ethanone.

Thioimidate Intermediate Route

Ethyl 2-chloro-6-fluorobenzthioimidate hydroiodide, synthesized from 2-chloro-6-fluorobenzonitrile and sodium sulfide, reacts with acyl chlorides to form thioamide intermediates. Hydrolysis of these intermediates under acidic or basic conditions could yield ethanone derivatives, though this pathway remains speculative without direct evidence.

Organometallic Reagent-Mediated Syntheses

Grignard and lithium reagents derived from trichlorothiophenes offer a versatile route to construct the thienyl-acetyl bond.

Trichloro-2-Thienylmagnesium Halide Reactions

Trichloro-2-thienylmagnesium bromide, prepared via the entrainment method using tetrachlorothiophene and magnesium, reacts with acetyl chloride to form 1-(2,4,5-trichloro-3-thienyl)ethanone. This method parallels the synthesis of aryl ketones from Grignard reagents and acyl halides, though yields depend on the stability of the organometallic intermediate.

Table 1: Grignard-Mediated Synthesis Parameters
Reagent Solvent Temperature Yield Source
Trichloro-2-thienyl MgBr THF Reflux 72%
Trichloro-2-thienyl MgCl Ether 0°C 65%

Lithium Reagent Carbonation

Trichloro-2-thienyllithium, generated by reacting tetrachlorothiophene with lithium metal, undergoes carbonation with dry ice to yield 3,4,5-trichloro-2-thiophenecarboxylic acid. Subsequent conversion to the acyl chloride and reaction with methylmagnesium bromide could theoretically yield the target ethanone.

Cross-Coupling and Halogen Exchange Strategies

Palladium-catalyzed cross-coupling reactions enable the assembly of thienyl and acetyl moieties.

Ullmann-Type Reactions

Copper-mediated coupling of 3-iodo-2,4,5-trichlorothiophene with acetylene derivatives could form the C–C bond, though this method remains unexplored in the literature.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Challenges
Method Advantages Limitations Yield Range
Direct Chlorination Simple, scalable Poor regioselectivity 40–60%
Friedel-Crafts Acylation Direct bond formation Ring deactivation by Cl substituents 50–70%
Grignard Reagents High functional group tolerance Sensitive intermediates 60–75%
Cross-Coupling Modularity Requires specialized catalysts N/A

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thienyl ethanone derivative.

    Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Ethanone, 1-(2,4,5-trichloro-3-thienyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes critical differences between Ethanone, 1-(2,4,5-trichloro-3-thienyl)-, and its analogs:

Compound Name Molecular Formula Molecular Weight Scaffold Type Substituents Key Features
Ethanone, 1-(2,4,5-trichloro-3-thienyl) C₇H₃Cl₃OS* ~241.5* Thienyl 2,4,5-Trichloro Sulfur heterocycle; high lipophilicity
1-(2,4,5-Trichlorophenyl)ethanone C₈H₅Cl₃O 223.48 Phenyl 2,4,5-Trichloro Higher symmetry; no heteroatom
1-(Naphthalen-2-yl)ethanone C₁₂H₁₀O 170.21 Naphthalene None Extended aromatic system
Compound 14 (pyrido-pyrimidone) Not reported - Pyrido-pyrimidone 2,4-Dimethylpyrrol Active in biological assays
Compound 21 (imidazo-pyridine) Not reported - Imidazo-pyridine 2,4-Dimethylpyrrol Retains activity via scaffold change

*Inferred values based on structural analogy; exact data unavailable in evidence.

Key Observations:
  • Scaffold Impact : The thienyl scaffold introduces sulfur, which may alter electronic properties (e.g., resonance effects) compared to phenyl or naphthalene systems. This could influence reactivity in substitution reactions or interactions with biological targets .
  • Biological Activity: In , scaffold modifications (e.g., pyrido-pyrimidone to imidazo-pyridine) retained activity despite structural differences, suggesting the ethanone moiety alone is insufficient for functionality .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4,5-trichloro-3-thienyl)ethanone, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2,4,5-trichlorothiophene using acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted starting materials. Purity optimization may involve recrystallization from ethanol or dichloromethane. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to identify the acetyl group (δ ~2.6 ppm for CH₃, δ ~190 ppm for carbonyl) and thiophene ring protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₆H₃Cl₃OS: ~235.9).
  • FTIR : Detect carbonyl stretch (~1680 cm⁻¹) and C-Cl stretches (~600–750 cm⁻¹) .

Q. What safety precautions are necessary when handling 1-(2,4,5-trichloro-3-thienyl)ethanone?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation or skin contact. Store in a cool, dry place away from oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols should align with OSHA guidelines for chlorinated organics .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental structural data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) to optimize the molecular geometry. Compare computed bond lengths/angles with X-ray crystallography data. For example, the thiophene ring’s dihedral angles and C-Cl bond lengths should show <2% deviation from experimental values. Use Gaussian or ORCA software for simulations .

Q. What strategies resolve contradictions between NMR and X-ray diffraction data for thiophene derivatives?

  • Methodological Answer :

  • Dynamic Effects : NMR may average signals for flexible substituents, while X-ray captures static structures. Use variable-temperature NMR to detect conformational changes.
  • Crystallographic Disorder : Re-refine X-ray data to account for possible disorder in chlorine positions.
  • Cross-Validation : Validate with additional techniques like Raman spectroscopy or neutron diffraction .

Q. How can gas chromatography coupled with FTIR (GC-FTIR) improve impurity profiling of this compound?

  • Methodological Answer : GC-FTIR allows real-time detection of volatile impurities (e.g., unreacted acetyl chloride or chlorothiophenes). Use a DB-5MS column with He carrier gas. FTIR libraries (e.g., NIST) can identify functional groups (e.g., C=O, C-Cl) in eluted peaks. Calibrate retention indices using internal standards like n-alkanes .

Q. What in silico approaches predict the biological activity of 1-(2,4,5-trichloro-3-thienyl)ethanone?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
  • QSAR Modeling : Train models with descriptors like ClogP, polar surface area, and H-bond acceptors. Validate against known thiophene-based inhibitors.
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate toxicity and pharmacokinetics .

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